3-{[3-(Morpholin-4-ylsulfonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure and the presence of a morpholinosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the carboxylic acid and anilino groups. The morpholinosulfonyl group is then introduced via sulfonylation reactions under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of efficient catalysts and solvents, as well as precise control of reaction temperatures and times. The final product is purified using techniques such as recrystallization and chromatography to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions to introduce hydroxyl groups.
Reduction: Reduction reactions can be used to modify the anilino group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted sulfonyl compounds. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The morpholinosulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic structure allows for stable binding to these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Ringer’s Lactate Solution: A mixture used for fluid replacement, not directly related but mentioned for comparison.
Uniqueness
3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic structure and a morpholinosulfonyl group
Properties
Molecular Formula |
C19H24N2O6S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[(3-morpholin-4-ylsulfonylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N2O6S/c22-18(16-12-4-5-13(10-12)17(16)19(23)24)20-14-2-1-3-15(11-14)28(25,26)21-6-8-27-9-7-21/h1-3,11-13,16-17H,4-10H2,(H,20,22)(H,23,24) |
InChI Key |
ZITMHXHZSJKQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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